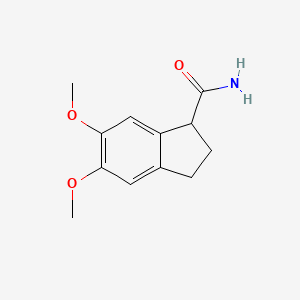![molecular formula H6O9P4 B14273307 Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite CAS No. 156065-15-5](/img/structure/B14273307.png)
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite is a complex organophosphorus compound. It is characterized by multiple phosphorus atoms bonded to oxygen and hydroxyl groups, forming a unique structure that has significant implications in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite typically involves the reaction of phosphorus trichloride with water and subsequent hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrolysis processes, where phosphorus trichloride is reacted with water under controlled conditions. The process may also include purification steps to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include phosphates, phosphines, and substituted phosphite derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes by binding to their active sites, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Phosphonic acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic acid: Contains a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Phosphoric acid: Features a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite is unique due to its complex structure with multiple phosphorus atoms and hydroxyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
156065-15-5 |
|---|---|
Formule moléculaire |
H6O9P4 |
Poids moléculaire |
273.94 g/mol |
Nom IUPAC |
dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite |
InChI |
InChI=1S/H6O9P4/c1-10(2)7-12(5)9-13(6)8-11(3)4/h1-6H |
Clé InChI |
IBERQJPJDNLJKF-UHFFFAOYSA-N |
SMILES canonique |
OP(O)OP(O)OP(O)OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



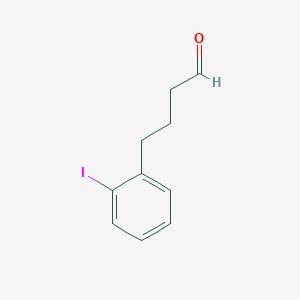
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
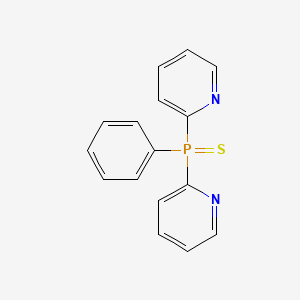
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

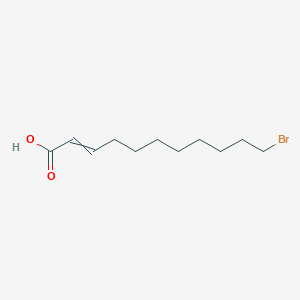

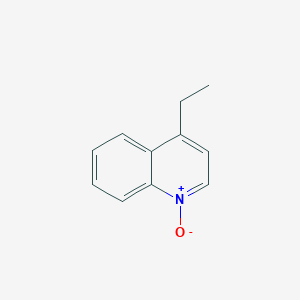

![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
